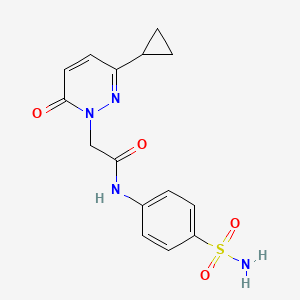![molecular formula C19H13FN2O2S B6427963 5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2034365-57-4](/img/structure/B6427963.png)
5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, polysubstituted furans have been synthesized via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This method could potentially be adapted for the synthesis of “5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide”.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring. Attached to this ring system is a carboxamide group. The molecule also contains a furan ring and a pyridine ring, both of which are aromatic heterocycles .科学研究应用
5-Fluoro-N-FPBC has been studied for its potential applications in various scientific research fields. In drug discovery, 5-Fluoro-N-FPBC has been used as a lead compound for the development of novel anticancer agents. In synthetic chemistry, 5-Fluoro-N-FPBC has been studied for its ability to form various derivatives and analogs. In biochemistry, 5-Fluoro-N-FPBC has been used to study the interactions between proteins and small molecules.
作用机制
The mechanism of action of 5-Fluoro-N-FPBC is not yet fully understood. However, it is believed that the compound binds to the active sites of proteins, which alters their structure and function. This binding leads to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-N-FPBC have yet to be fully elucidated. However, in vitro studies have shown that 5-Fluoro-N-FPBC has the potential to inhibit the growth of cancer cells, as well as to induce apoptosis. In addition, 5-Fluoro-N-FPBC has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids.
实验室实验的优点和局限性
The main advantage of using 5-Fluoro-N-FPBC in laboratory experiments is its high solubility in water and other solvents, which makes it easy to handle and use. In addition, 5-Fluoro-N-FPBC is relatively stable, which makes it suitable for use in long-term experiments. However, the compound is also highly toxic, which limits its use in laboratory experiments.
未来方向
The potential applications of 5-Fluoro-N-FPBC are still being explored. Possible future directions include further research on the mechanisms of action of 5-Fluoro-N-FPBC and its potential therapeutic applications. In addition, further research is needed to explore the potential of 5-Fluoro-N-FPBC as a lead compound for the development of novel drugs. Finally, further research is needed to explore the potential of 5-Fluoro-N-FPBC as a catalyst for the synthesis of other compounds.
合成方法
The synthesis of 5-Fluoro-N-FPBC involves a multi-step process, beginning with the reaction of 5-fluoro-1-benzothiophene-2-carboxylic acid with N-(furan-3-yl)pyridine-3-carboxamide. The reaction is catalyzed by a palladium acetate/dicyclohexylcarbodiimide (Pd(OAc)2/DCC) complex, and yields the desired product in a high yield. The product is then purified by recrystallization and the identity of the compound is confirmed by 1H NMR and 13C NMR spectroscopy.
属性
IUPAC Name |
5-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-16-1-2-17-14(6-16)7-18(25-17)19(23)22-9-12-5-15(10-21-8-12)13-3-4-24-11-13/h1-8,10-11H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFFEKDPIDHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6427900.png)
![methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6427915.png)
![1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6427923.png)
![1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6427935.png)
![3-(2,6-difluorophenyl)-1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427938.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6427945.png)
![(pyridin-2-yl)methyl N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6427949.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427954.png)
![2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6427961.png)
![3-cyano-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6427980.png)